2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide
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Overview
Description
2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide is a chemical compound characterized by the presence of trifluoromethyl groups and a piperidine ring
Mechanism of Action
Target of Action
Similar compounds have been used as reactants for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive gaba receptor antagonists .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through noncompetitive inhibition, altering the function of gaba receptors .
Biochemical Pathways
Given its potential role as a noncompetitive gaba receptor antagonist, it may influence the gabaergic neurotransmission pathway .
Result of Action
If it acts as a noncompetitive gaba receptor antagonist, it could potentially disrupt normal neurotransmission, leading to altered neuronal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a piperidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)acetamide
- 1-trifluoroacetyl piperidine
Uniqueness
2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide is unique due to its dual trifluoromethyl groups and piperidine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability and reactivity, making it valuable for specific applications .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F6N2O/c9-7(10,11)5-2-1-4(3-15-5)16-6(17)8(12,13)14/h4-5,15H,1-3H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDVKSZMTZNBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1NC(=O)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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